molecular formula C10H12O B1331391 (2,3-Dihydro-1H-inden-1-yl)methanol CAS No. 1196-17-4

(2,3-Dihydro-1H-inden-1-yl)methanol

Cat. No.: B1331391
CAS No.: 1196-17-4
M. Wt: 148.2 g/mol
InChI Key: GJZQCDPVYVQVBP-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C10H12O It is a derivative of indane, featuring a hydroxymethyl group attached to the indane ring system

Future Directions

The future directions for the study of “(2,3-Dihydro-1H-inden-1-yl)methanol” and its derivatives could involve further exploration of their biological activities. For instance, some related compounds have shown potential as selective 5-HT2A receptor agonists , suggesting possible applications in the field of neuroscience or pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1H-inden-1-yl)methanol typically involves the reduction of the corresponding ketone, (2,3-Dihydro-1H-inden-1-one), using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Types of Reactions:

    Oxidation: this compound can be oxidized to form (2,3-Dihydro-1H-inden-1-one) using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to (2,3-Dihydro-1H-inden-1-yl)methane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: (2,3-Dihydro-1H-inden-1-one)

    Reduction: (2,3-Dihydro-1H-inden-1-yl)methane

    Substitution: Various substituted indane derivatives depending on the reagent used.

Scientific Research Applications

(2,3-Dihydro-1H-inden-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various indane derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the indane ring system can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

    Indane: A parent compound of (2,3-Dihydro-1H-inden-1-yl)methanol, lacking the hydroxymethyl group.

    (2,3-Dihydro-1H-inden-1-one): The ketone analog of this compound.

    (2,3-Dihydro-1H-inden-1-yl)methane: The fully reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a variety of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZQCDPVYVQVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297411
Record name 1-Indanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-17-4
Record name 1-Indanmethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Indanmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-1-ylmethanol
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Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (4.7 g) in diethyl ether (200 ml) was added dropwise a solution of AlCl3 in diethyl ether (200 ml). A solution of 1-indanecarboxylic acid (10 g) (prepared according to the method of Hansen et al. Helv. Chim. Acta 1982, 33, 325-343) in dry tetrahydrofuran (200 ml) was added drop-wise at 10-15° C. The mixture was finally stirred at room temperature for 1.5 hours. Excess AlH3 was destroyed by addition of concentrated aqueous NaOH solution (25 ml) at 0° C. Precipitated inorganic salts were filtered off and the solvents evaporated in vacuo leaving 6.8 g of the title compound 1a as a viscous oil which was used without further purification.
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4.7 g
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200 mL
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200 mL
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10 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,3-dihydro-1H-inden-1-carboxylic acid (0.50 g) in tetrahydrofuran (5.0 mL), lithium aluminum hydride (0.18 g) was added under ice-cooling and the resultant reaction mixture was stirred at room temperature for 30 minutes. To the reaction mixture, water was added under ice-cooling and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate: n-hexane:ethyl acetate=85:15 to 75:25) to obtain the subject compound (445 mg) as a colorless oil.
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0.5 g
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0.18 g
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5 mL
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Synthesis routes and methods IV

Procedure details

150 mg (0.92 mmol) of indan-1-carboxylic acid compound was dissolved in 9 mL of tetrahydrofuran, and then 105 mg (2.77 mmol) of lithium aluminum hydride was added at 0° C. and stirred at room temperature for 2 hours. Water was slowly added to quench the reaction, and when a gel was formed by adding ethyl acetate, the celite was filtered. Then, the residue was dissolved again in 20 mL of ethyl acetate and the organic layer was washed with distilled water three times. The organic layer was dried with anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 124 mg of colorless oil (yield: 91%).
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150 mg
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9 mL
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105 mg
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 3
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 4
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 5
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 6
(2,3-Dihydro-1H-inden-1-yl)methanol

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